[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
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Description
Synthesis Analysis
The synthesis of steroidal compounds, such as the title compound, often involves complex multi-step reactions. A related synthesis involves the crystal structure of a steroidal system where rings A and C adopt chair conformations, highlighting the intricacies of steroidal synthesis and the conformations these molecules can adopt (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds often involves a fused four-ring system, with varying conformations for each ring, such as chair, half-chair, and envelope conformations. These conformations play a crucial role in the chemical properties and reactivity of the compound (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes and their derivatives undergo various chemical reactions, including aromatisation, which has been discussed for derivatives synthesized from testosterone or substituted naphthalenes (O. Ribeiro et al., 1983)(O. Ribeiro et al., 1983). These reactions are essential for understanding the reactivity of such compounds.
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for related steroidal compounds. For instance, the crystal structure of a steroidal intermediate showed how intermolecular interactions can influence the overall stability and arrangement in the solid state (Q. Nie et al., 2006)(Q. Nie et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, can be inferred from studies on related compounds. For example, the synthesis and characterization of derivatives highlight the potential transformations these molecules can undergo, providing insights into their chemical behavior (A. Banaei et al., 2016)(A. Banaei et al., 2016).
Safety And Hazards
properties
IUPAC Name |
[(6S,8S,10S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLBBSUGDKFDL-IGTSIVQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9alpha-Difluoroprednisolone 17-Acetate |
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